1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)-
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Overview
Description
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- is a heterocyclic compound that features a benzimidazole core with a carboxamide group at the 4-position, a phenyl group attached to the nitrogen atom, and a pyridinyl group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a potential inhibitor of various enzymes and receptors.
Preparation Methods
The synthesis of 1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- typically involves the following steps:
Cyclization of Amido-Nitriles: A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported.
Condensation Reactions: The synthesis often involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the desired substituents.
Industrial Production: Industrial methods may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-Benzimidazole-4-carboxamide, N-phenyl-2-(4-pyridinyl)- can be compared with other similar compounds:
Properties
CAS No. |
837361-98-5 |
---|---|
Molecular Formula |
C19H14N4O |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-phenyl-2-pyridin-4-yl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C19H14N4O/c24-19(21-14-5-2-1-3-6-14)15-7-4-8-16-17(15)23-18(22-16)13-9-11-20-12-10-13/h1-12H,(H,21,24)(H,22,23) |
InChI Key |
ZOZCHRKNYMTTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C(=CC=C2)NC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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